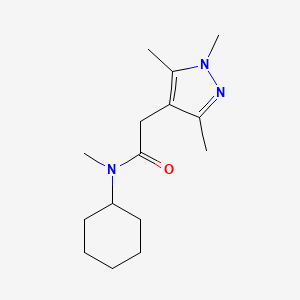
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as MDBP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been found to have stimulant properties and is often used for research purposes.
Wirkmechanismus
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one works by binding to the monoamine transporters, which are responsible for the reuptake of neurotransmitters. By inhibiting the reuptake of neurotransmitters, 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one increases their concentration in the synaptic cleft, leading to an increase in their effects on the central nervous system. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have a higher affinity for the dopamine transporter than for the norepinephrine and serotonin transporters.
Biochemical and Physiological Effects
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have stimulant properties and can increase alertness, energy, and euphoria. It can also cause an increase in heart rate, blood pressure, and body temperature. In high doses, 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can cause hallucinations, paranoia, and seizures. However, further research is needed to fully understand the biochemical and physiological effects of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been used to study its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. However, the use of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments has some limitations, such as its potential for abuse and its side effects.
Zukünftige Richtungen
Further research is needed to fully understand the effects of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one on the central nervous system. Future studies could focus on the potential therapeutic uses of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, such as its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. Other future directions could include the development of new synthetic compounds with similar properties to 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one but with fewer side effects and less potential for abuse.
Conclusion
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has been found to have stimulant properties and is often used for research purposes. It has been used to study its effects on the central nervous system and its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder. While the use of 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments has some limitations, further research is needed to fully understand its effects and potential therapeutic uses.
Synthesemethoden
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can be synthesized using various methods, but the most common one involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(1,3-Benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been used to study its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-8-17(9-7-12)16(18)5-3-13-2-4-14-15(10-13)20-11-19-14/h2,4,10,12H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUXBUHETBDXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)



![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)

![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)
